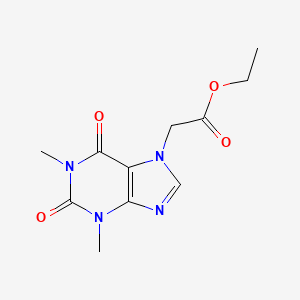

ethyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate

Description

Ethyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate is a purine-2,6-dione derivative featuring a 7-position ethyl acetate substituent. This compound serves as a key intermediate in synthesizing pharmacologically active molecules, particularly PDE inhibitors and TRP channel modulators . Its structure combines the xanthine core of theophylline (1,3-dimethylxanthine) with an ester-linked side chain, which modulates solubility and metabolic stability.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c1-4-19-7(16)5-15-6-12-9-8(15)10(17)14(3)11(18)13(9)2/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFECZQLAMOOGJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601031913 | |

| Record name | Ethyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7029-96-1 | |

| Record name | Ethyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate, commonly referred to as a purine derivative, has garnered attention in various biological studies due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C11H14N4O4

- Molecular Weight : 266.25 g/mol

- IUPAC Name : 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl acetate

- CAS Number : 96474-41-8

This compound exhibits several biological activities:

- Antioxidant Activity : Studies indicate that this compound can scavenge free radicals and reduce oxidative stress in cellular systems. This is crucial for preventing cellular damage associated with various diseases.

- Antimicrobial Properties : Research has shown that purine derivatives possess antimicrobial activity against a spectrum of pathogens. This compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

- Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes involved in nucleotide metabolism. This inhibition can affect cellular proliferation and survival.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Study 1: Antioxidant Potential

A study evaluated the antioxidant potential of this compound using various in vitro assays. The results indicated that the compound effectively reduced oxidative stress markers in human cell lines exposed to oxidative agents.

Case Study 2: Antimicrobial Efficacy

In a clinical setting, the antimicrobial properties were tested against common hospital-acquired infections. The compound exhibited significant antimicrobial activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), suggesting potential application in treating infections caused by resistant pathogens.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

A. Position 7 Modifications

Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate

- Structure : Similar to the target compound but with an 8-bromo substituent.

- Role : Used as a precursor for nucleophilic substitution reactions (e.g., with amines or alkoxides) to generate derivatives like HC-030031 .

- Key Difference : The 8-bromo group increases reactivity for further functionalization but may reduce metabolic stability.

N-(4-(tert-Butyl)phenyl)-2-(8-methoxy-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide (Compound 869)

- Structure : Replaces the ethyl ester with a 4-tert-butylphenyl acetamide group.

- Activity : Exhibits PDE inhibitory activity (IC₅₀ < 10 µM) and anti-fibrotic effects in lung disease models .

- Advantage : The amide group enhances target binding affinity and metabolic stability compared to ester derivatives.

B. Hybrid Derivatives

6-((1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl)-1-ethyl-N-(2-(2-hydroxyethoxy)ethyl)-4-oxo-1,4-dihydroquinolone-3-carboxamide Structure: Combines the purine-2,6-dione core with a quinolone scaffold. Activity: Displays antibacterial activity (MIC = 2–8 µg/mL against Staphylococcus aureus) and improved solubility due to the hydroxyethoxy group . Key Feature: Hybridization broadens therapeutic applications beyond PDE inhibition.

6-((1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)sulfonyl)-1,4-dihydroquinoxaline-2,3-dione (THP) Structure: Incorporates a sulfonamide linker and quinoxaline moiety. Application: Acts as a corrosion inhibitor for carbon steel in HCl (90% efficiency at 500 ppm) . Mechanism: Adsorbs onto metal surfaces via electron-rich purine and sulfonamide groups.

Pharmacological Activities

Key Observations :

- Ester vs. Amide : Ethyl esters (e.g., target compound) are often metabolically labile, whereas amides (e.g., HC-030031) show prolonged activity due to resistance to hydrolysis .

- Substituent Effects : 8-Methoxy or 8-bromo groups enhance PDE inhibition, while bulky aryl amides (e.g., 4-tert-butylphenyl) improve target selectivity .

Physicochemical Properties

| Property | Ethyl (target) | HC-030031 | Compound 869 |

|---|---|---|---|

| Molecular Weight | 294.27 g/mol | 369.42 g/mol | 413.46 g/mol |

| LogP (Predicted) | 1.2 | 3.5 | 4.1 |

| Solubility (DMSO) | >100 mM | >100 mM | 50 mM |

| HPLC Purity | N/A | >98% | >95% |

Notes:

- Higher LogP values in amide derivatives (e.g., HC-030031) correlate with improved membrane permeability but may reduce aqueous solubility .

Q & A

Q. What are the established synthetic routes for ethyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate, and what purification methods are recommended?

Methodological Answer: The compound is synthesized via coupling theophylline-7-acetic acid derivatives with carbodiimides or alkylation agents. For example, THX-B (a structurally related compound) was synthesized by reacting theophylline-7-acetic acid with N,N′-diisopropyl carbodiimide in dimethylformamide (DMF) at 60°C for 4 hours . Post-reaction, the product is purified via flash chromatography using chloroform:methanol (98:2) as the eluent, yielding a white powder with Rf = 0.68 in chloroform:methanol (9:1). Critical steps include temperature control during coupling and solvent selection for optimal chromatographic separation .

Q. Which biological targets are associated with this compound, and what experimental assays validate these interactions?

Methodological Answer: Derivatives of this compound, such as HC-030031, act as selective TRPA1 channel blockers. Validation involves calcium influx assays using TRPA1-transfected HEK293 cells or dorsal root ganglion neurons. HC-030031 shows IC50 values of 14.3 µM (AITC-induced) and 18.7 µM (4-HNE-induced) in vitro, confirmed via fluorometric imaging plate reader (FLIPR) assays . Selectivity is tested against TRPV1, TRPV3, TRPV4, hERG, and NaV1.2 channels (IC50 >10 µM) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported IC50 values for TRPA1 inhibition across different studies?

Methodological Answer: Variability in IC50 values (e.g., 0.7 µM vs. 14.3 µM) arises from differences in assay conditions, such as cell type (transfected HEK293 vs. primary neurons), agonist concentration (AITC or 4-HNE), and reference standards. To mitigate discrepancies:

Q. What strategies optimize the compound’s bioavailability and metabolic stability in in vivo neuropathic pain models?

Methodological Answer: Structural modifications to the purine core or ester moiety enhance metabolic stability. For example:

- Replacing the ethyl ester with tert-butyl groups (e.g., tert-butyl-3-(1,3-dimethyl-2,6-dioxo-tetrahydro-purin-7-yl)propanoate) improves lipophilicity and resistance to esterase hydrolysis .

- Co-administering cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) prolongs half-life in rodent models .

Q. How does the compound’s structure-activity relationship (SAR) inform the design of derivatives with enhanced PDE inhibitory effects?

Methodological Answer: Modifications at positions 7 and 8 of the purine ring significantly impact PDE inhibition. For instance:

- 7-Alkylation with butyl or acetyl groups (e.g., 4-(8-butoxy-1,3-dimethyl-2,6-dioxo-tetrahydro-7H-purin-7-yl)-N-(5-(tert-butyl)-2-hydroxyphenyl)butanamide) increases PDE4 inhibition (IC50 <1 µM) .

- Introducing oxadiazole-thioacetate moieties enhances dual AChE/PDE4B inhibition, as seen in hybrid derivatives with IC50 values of 0.89 µM (AChE) and 1.12 µM (PDE4B) .

Q. What are the critical considerations when designing cross-species studies to evaluate the compound’s TRPA1 antagonism?

Methodological Answer: Species-specific TRPA1 sensitivity necessitates:

- Testing human, mouse, and rat TRPA1 isoforms in parallel (e.g., human TRPA1 is more sensitive to HC-030031 than rodent isoforms) .

- Validating in vivo efficacy using diabetic neuropathy models (e.g., streptozotocin-induced mice) with mechanical allodynia thresholds measured via von Frey filaments .

Data Contradiction Analysis

-

Conflict in TRPA1 IC50 Values: HC-030031 exhibits IC50 values ranging from 0.7 µM (HEK293 cells) to 18.7 µM (primary neurons). This discrepancy is attributed to differences in TRPA1 expression levels, assay sensitivity, and agonist potency. Resolving this requires orthogonal validation (e.g., electrophysiology) and standardized agonist protocols .

-

Divergent PDE Inhibition Outcomes: Derivatives with 7-alkyl modifications show variable PDE4 inhibition (IC50 <1 µM to >10 µM). This highlights the need for crystallographic studies (e.g., PDB analysis) to map binding interactions and guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.